Cas no 1806792-14-2 (4-Amino-3-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine)

4-Amino-3-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine 化学的及び物理的性質
名前と識別子
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- 4-Amino-3-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine
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- インチ: 1S/C7H9F2N3O/c8-7(9)6-3(2-10)4(11)1-5(13)12-6/h1,7H,2,10H2,(H3,11,12,13)
- InChIKey: ZMOROHZSSIHGEB-UHFFFAOYSA-N
- SMILES: FC(C1=C(CN)C(=CC(N1)=O)N)F
計算された属性
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 296
- トポロジー分子極性表面積: 81.1
- XLogP3: -1.2
4-Amino-3-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A024005590-500mg |
4-Amino-3-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine |
1806792-14-2 | 97% | 500mg |
$980.00 | 2022-03-31 | |
Alichem | A024005590-1g |
4-Amino-3-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine |
1806792-14-2 | 97% | 1g |
$1,848.00 | 2022-03-31 |
4-Amino-3-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine 関連文献
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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4. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
4-Amino-3-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridineに関する追加情報
Introduction to 4-Amino-3-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine (CAS No. 1806792-14-2)
4-Amino-3-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine, identified by its CAS number 1806792-14-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class, characterized by a six-membered aromatic ring containing nitrogen, which makes it a versatile scaffold for the development of bioactive molecules. The presence of multiple functional groups, including amino, hydroxyl, and difluoromethyl substituents, enhances its potential as a precursor in drug discovery and synthesis of complex chemical entities.
The structure of 4-Amino-3-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine exhibits a unique arrangement of these functional groups, which contributes to its distinct chemical properties and reactivity. The amino group at the 4-position and the aminomethyl group at the 3-position provide opportunities for further derivatization, enabling the creation of more intricate molecular architectures. Additionally, the hydroxyl group at the 6-position and the difluoromethyl group at the 2-position introduce polarity and electron-withdrawing effects, respectively, which can influence the compound's solubility, metabolic stability, and interaction with biological targets.
In recent years, there has been a growing interest in exploring novel heterocyclic compounds for their therapeutic potential. Pyridine derivatives, in particular, have been extensively studied due to their role in various pharmacological applications. The synthesis of 4-Amino-3-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to streamline the process and enhance efficiency.
One of the most compelling aspects of 4-Amino-3-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine is its potential as a building block for the development of new drugs. Researchers have leveraged its structural features to design molecules with enhanced binding affinity and selectivity towards specific biological targets. For instance, studies have demonstrated its utility in generating inhibitors of kinases and other enzymes involved in cancer pathways. The difluoromethyl group, in particular, has been shown to improve metabolic stability and binding interactions in drug candidates.
The pharmacological properties of 4-Amino-3-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine have been investigated through both computational modeling and experimental assays. Computational studies have predicted favorable interactions between this compound and various protein targets, suggesting its potential as an active pharmaceutical ingredient (API). Experimental validation through enzyme inhibition assays has further corroborated these findings, highlighting its efficacy in modulating biological processes.
Moreover, the role of 4-Amino-3-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine in medicinal chemistry extends beyond simple drug development. It serves as a valuable intermediate in synthesizing more complex molecules with tailored pharmacological profiles. The flexibility provided by its functional groups allows chemists to modify its structure in numerous ways, enabling the exploration of diverse chemical space. This adaptability is crucial for identifying novel therapeutic agents that can overcome existing challenges such as drug resistance and side effects.
Recent advancements in synthetic biology and biocatalysis have also opened new avenues for utilizing 4-Amino-3-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine. Engineered microorganisms have been developed to perform specific chemical transformations efficiently, reducing reliance on traditional synthetic methods. These biocatalytic systems offer sustainable alternatives for producing complex molecules while minimizing environmental impact.
The future prospects for 4-Amino-3-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine are promising, with ongoing research aimed at uncovering its full potential in drug discovery and material science. As our understanding of molecular interactions deepens, new applications for this compound are likely to emerge. Collaborative efforts between academia and industry will be essential to translate laboratory findings into clinical applications that benefit human health.
In conclusion,4-Amino-3-(aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine (CAS No. 1806792-14-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a valuable tool for developing novel therapeutic agents with improved efficacy and safety profiles. Continued research into its applications will undoubtedly contribute to future breakthroughs in medicine and chemistry.
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